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molecular formula C11H15NO4S B8787780 methyl 2-(N-methyl-4-methylbenzenesulfonamido)acetate

methyl 2-(N-methyl-4-methylbenzenesulfonamido)acetate

Cat. No. B8787780
M. Wt: 257.31 g/mol
InChI Key: JWPVZOYUZPKCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559127B1

Procedure details

N-(Toluene-4-sulfonyl)sarcosine methyl ester was prepared from sarcosine methyl ester using the procedure described in Method 1. The title compound was prepared by coupling in DMF N-(toluene-4-sulfonyl)sarcosine with (N-benzyl)histidine methyl ester in the presence of BOP and NMM, to give after aqueous workup and flash chromatography, the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(N-benzyl)histidine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
DMF N-(toluene-4-sulfonyl)sarcosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[CH2:4][NH:5][CH3:6].COC(=O)[C@H](CC1N=CNC=1)NCC1C=CC=CC=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CN1CCOCC1.CN(C=O)C.[C:66]1([CH3:81])[CH:71]=[CH:70][C:69]([S:72](N(CC(O)=O)C)(=[O:74])=[O:73])=[CH:68][CH:67]=1>>[CH3:1][O:2][C:3](=[O:7])[CH2:4][N:5]([S:72]([C:69]1[CH:70]=[CH:71][C:66]([CH3:81])=[CH:67][CH:68]=1)(=[O:74])=[O:73])[CH3:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC)=O
Step Two
Name
(N-benzyl)histidine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](NCC1=CC=CC=C1)CC1=CNC=N1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Five
Name
DMF N-(toluene-4-sulfonyl)sarcosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O.C1(=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
to give after aqueous workup and flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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